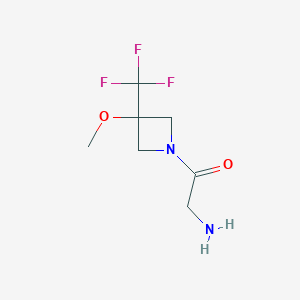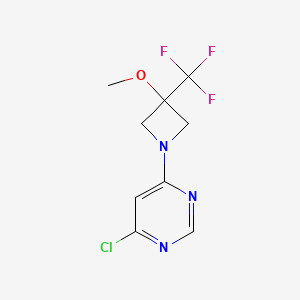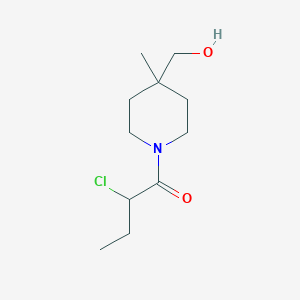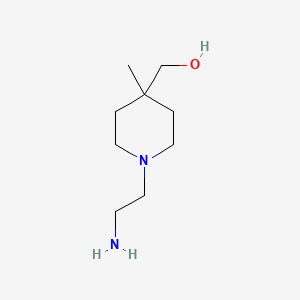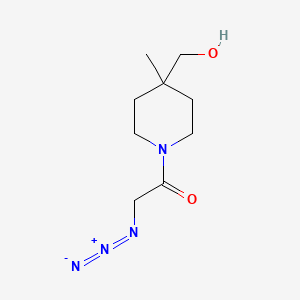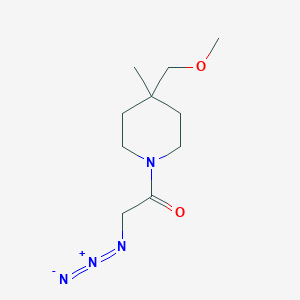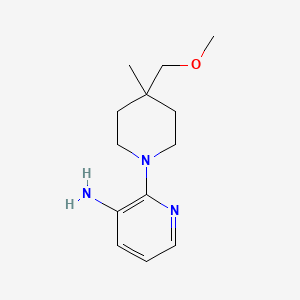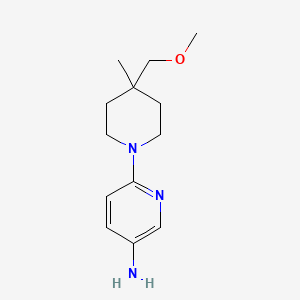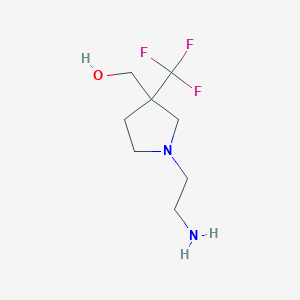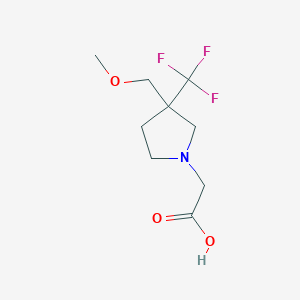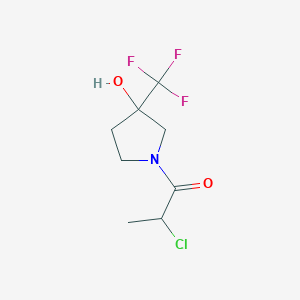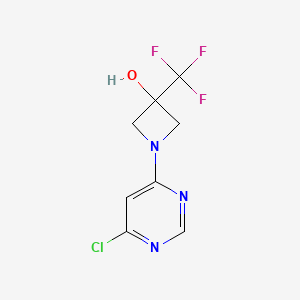
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
Overview
Description
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol, also known as CPT-3-ol, is an organic compound with a variety of potential applications in scientific research. It is a member of the azetidin-3-ol class of compounds and is composed of a pyrimidine ring, a chlorine atom, and a trifluoromethyl group. CPT-3-ol has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Antimicrobial Applications
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol and its derivatives have been explored for their potential in the synthesis of compounds with significant antimicrobial and antitubercular activities. Research demonstrates the synthesis of novel compounds from pyrimidine bases, showcasing their effectiveness against various microorganisms. These synthesized compounds have been evaluated for their antibacterial, antifungal, and antituberculosis activities, indicating their potential as antimicrobial and antitubercular agents (Patel et al., 2006; Chandrashekaraiah et al., 2014).
Supramolecular Structures
Investigations into the supramolecular structures of related compounds have provided insights into their electronic structures and molecular packing, influenced by hydrogen bonding and aromatic π-π stackings. Such studies offer a deeper understanding of the compounds' properties and potential applications in material science and molecular design (Yuan Cheng et al., 2011).
Antifungal and Antibacterial Derivatives
Research into pyrimidine-azetidinone analogues has led to the development of compounds with notable in vitro antimicrobial screening for their antibacterial and antifungal properties. These studies have paved the way for the design of new antibacterial and antifungal agents, highlighting the versatility of the 1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol scaffold in medicinal chemistry (Desai & Dodiya, 2014; Ansari & Lal, 2009).
Transformation to Aminopropanes
The compound has also been a precursor in the novel synthesis of aminopropanes, showcasing the reactivity of β-lactams and their potential transformation into valuable synthetic intermediates. Such research indicates the compound's utility in synthetic organic chemistry and the development of new pharmaceutical agents (Mollet et al., 2011).
Building Blocks for Novel Syntheses
Further research has demonstrated the use of derivatives as building blocks for the preparation of trifluoromethyl-containing compounds, including aminopropanes and aziridines. This showcases the compound's role in facilitating the synthesis of structurally diverse and pharmacologically relevant molecules (Hang Dao Thi et al., 2018).
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-1-6(14-4-13-5)15-2-7(16,3-15)8(10,11)12/h1,4,16H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOPQHODGHLGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



